Pyridine, 2-methyl-5-(methylthio)-

Description

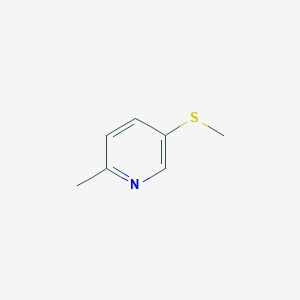

Pyridine, 2-methyl-5-(methylthio)-: is an organic compound with the molecular formula C7H9NS . It is a derivative of pyridine, characterized by the presence of a methyl group at the second position and a methylthio group at the fifth position on the pyridine ring. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.

Properties

IUPAC Name |

2-methyl-5-methylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NS/c1-6-3-4-7(9-2)5-8-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKPOKYNAGIKTMC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201303716 | |

| Record name | 2-Methyl-5-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31181-60-9 | |

| Record name | 2-Methyl-5-(methylthio)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31181-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(methylthio)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201303716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2-methyl-5-(methylthio)- can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with methylthiol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the substitution of the hydrogen atom at the fifth position with a methylthio group.

Industrial Production Methods: Industrial production of Pyridine, 2-methyl-5-(methylthio)- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2-methyl-5-(methylthio)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

Reduction: Reduction reactions can convert the methylthio group to a thiol group.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1.1. Intermediates for Drug Synthesis

Pyridine derivatives, including 2-methyl-5-(methylthio)-, are crucial intermediates in the synthesis of various pharmaceutical compounds. For instance, they are involved in the production of sulfoximines such as sulfoxaflor, which act as nicotinic acetylcholine receptor competitive modulators. These compounds are essential in developing new insecticides and therapeutics targeting neurological pathways in pests and humans alike .

1.2. Antimicrobial Properties

Research indicates that pyridine derivatives exhibit antimicrobial activity. The presence of the methylthio group enhances the biological activity of these compounds against various pathogens. This has led to investigations into their use as potential antimicrobial agents in treating infections caused by resistant bacteria .

Agricultural Applications

2.1. Insecticides and Pesticides

The compound is recognized for its role in formulating agricultural chemicals. Sulfoxaflor, derived from pyridine intermediates, is a potent insecticide used to control sap-sucking pests like aphids and whiteflies. Its mechanism involves disrupting neurotransmission in insects, making it an effective tool in integrated pest management strategies .

2.2. Plant Growth Regulators

Some studies suggest that pyridine derivatives can influence plant growth and development. They may act as growth regulators, promoting root and shoot growth under specific conditions, which can enhance crop yields .

Chemical Manufacturing

3.1. Synthesis Processes

The synthesis of 2-methyl-5-(methylthio)-pyridine involves several chemical reactions that can be optimized for efficiency and yield. Recent patents describe novel processes that improve the stability and yield of these compounds through innovative reaction pathways .

3.2. Use in Organic Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of more complex molecules used in pharmaceuticals and agrochemicals. Its reactivity allows for various transformations that are critical in developing new chemical entities .

Case Studies

Safety and Regulatory Aspects

Pyridine derivatives are subject to regulatory scrutiny due to their potential hazards. The compound is classified as a flammable liquid and vapor, necessitating careful handling and storage practices to mitigate risks associated with exposure .

Mechanism of Action

The mechanism of action of Pyridine, 2-methyl-5-(methylthio)- involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic processes or serve as intermediates in chemical reactions. The presence of the methylthio group also allows for interactions with biological molecules, potentially influencing enzyme activity and other biochemical pathways.

Comparison with Similar Compounds

Pyridine, 2-methyl-: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.

Pyridine, 2-(methylthio)-: This compound has a methylthio group at the second position, differing in its reactivity and applications.

Uniqueness: Pyridine, 2-methyl-5-(methylthio)- is unique due to the presence of both a methyl group and a methylthio group on the pyridine ring. This dual substitution pattern imparts distinct chemical properties, making it valuable in various synthetic and research applications.

Biological Activity

Pyridine, 2-methyl-5-(methylthio)- (CAS Number: 31181-60-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores the compound's mechanisms of action, biological effects, and relevant research findings, supplemented by data tables and case studies.

Chemical Structure and Properties

Pyridine, 2-methyl-5-(methylthio)- features a pyridine ring substituted with a methylthio group at the 5-position and a methyl group at the 2-position. This unique structure contributes to its reactivity and biological properties.

The biological activity of Pyridine, 2-methyl-5-(methylthio)- is primarily attributed to its ability to interact with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, which may inhibit or modulate their activity. This interaction is facilitated by the electron-donating properties of the methylthio group and the aromatic nature of the pyridine ring.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of pyridine derivatives. For instance, a study evaluated several newly synthesized pyridinethione derivatives for their antiproliferative effects against human cancer cell lines such as HCT-116 (colon cancer), HepG-2 (liver cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited significant antitumor activity, suggesting that similar compounds like Pyridine, 2-methyl-5-(methylthio)- may also possess therapeutic potential in oncology .

Antimicrobial Activity

Pyridine derivatives are known for their antimicrobial properties. Research has demonstrated that compounds containing the pyridine structure can inhibit bacterial growth and exhibit antifungal activities. The presence of functional groups like methylthio can enhance these effects by increasing lipophilicity and facilitating membrane penetration .

Case Studies

-

Synthesis and Evaluation of Anticancer Activity :

- A series of pyridinethione derivatives were synthesized and tested for their anticancer properties using the MTT assay. The study found that specific substitutions on the pyridine ring significantly influenced their efficacy against cancer cell lines.

- Notably, compounds with methylthio substitutions showed enhanced activity compared to their non-substituted counterparts .

- Antimicrobial Screening :

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.